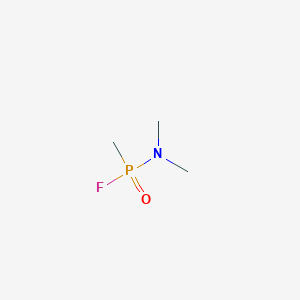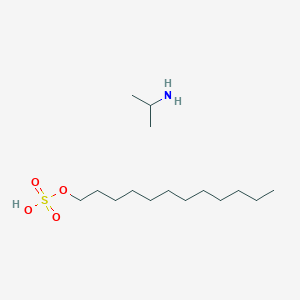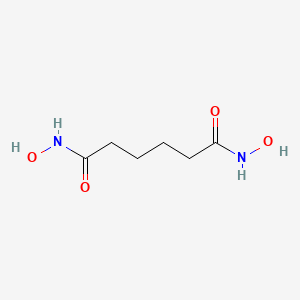
N,N'-dihydroxyhexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dihydroxyhexanediamide is a chemical compound with the molecular formula C6H12N2O4 It is characterized by the presence of two hydroxyl groups and two amide groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dihydroxyhexanediamide typically involves the reaction of hexanediamine with hydroxylating agents under controlled conditions. One common method is the reaction of hexanediamine with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl groups. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of N,N’-dihydroxyhexanediamide may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dihydroxyhexanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexanedione derivatives.
Reduction: Formation of hexanediamine derivatives.
Substitution: Formation of various substituted hexanediamide derivatives.
Aplicaciones Científicas De Investigación
N,N’-Dihydroxyhexanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of N,N’-dihydroxyhexanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMA)
- Hexanediamine
Uniqueness
N,N’-Dihydroxyhexanediamide is unique due to the presence of both hydroxyl and amide groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications compared to its analogs, which may lack one or more of these functional groups.
Propiedades
Número CAS |
4726-83-4 |
|---|---|
Fórmula molecular |
C6H12N2O4 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
N,N'-dihydroxyhexanediamide |
InChI |
InChI=1S/C6H12N2O4/c9-5(7-11)3-1-2-4-6(10)8-12/h11-12H,1-4H2,(H,7,9)(H,8,10) |
Clave InChI |
ZOWOMQHGTYQRDI-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)NO)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



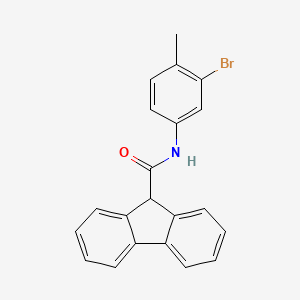

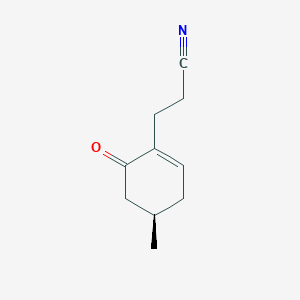

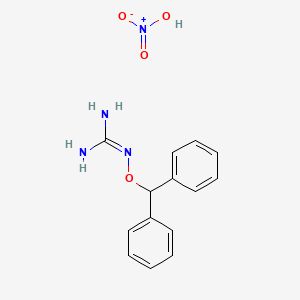
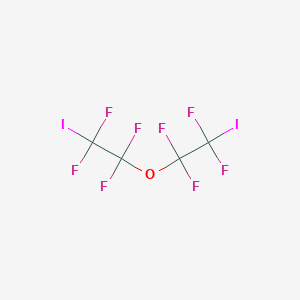
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)

